Cas no 934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate)

tert-butyl 3-methylideneazetidine-1-carboxylate structure
934664-41-2 structure
Product Name:tert-butyl 3-methylideneazetidine-1-carboxylate
Número CAS:934664-41-2
MF:C9H15NO2
Megavatios:169.220902681351
MDL:MFCD12031229
CID:859000
PubChem ID:55269097
Update Time:2025-06-13

tert-butyl 3-methylideneazetidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • tert-Butyl 3-methyleneazetidine-1-carboxylate
    • 3-Methylene-azetidine-1-carboxylic acid tert-butyl ester
    • 1-Boc-3-methylideneazetid...
    • tert-butyl 3-methylideneazetidine-1-carboxylate
    • 1-Boc-3-methylideneazetidine
    • 1,1-DIMETHYLETHYL 3-METHYLIDENEAZETIDINE-1-CARBOXYLATE
    • MECAHFSQQZQZOI-UHFFFAOYSA-N
    • 5860AC
    • PB19228
    • AM804576
    • AB1011612
    • AB0050474
    • tert-butyl 3-methylene-azetidine-1-carboxylate
    • 3-Methyleneaze
    • J-524559
    • SY046612
    • DB-371887
    • CS-W022997
    • EN300-155692
    • DTXSID70717214
    • AKOS006316676
    • MFCD12031229
    • B6011
    • ALBB-031201
    • SCHEMBL1488353
    • 1-Boc-3-methyleneazetidine
    • SS-4888
    • 934664-41-2
    • tert-Butyl3-methyleneazetidine-1-carboxylate
    • MDL: MFCD12031229
    • Renchi: 1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3
    • Clave inchi: MECAHFSQQZQZOI-UHFFFAOYSA-N
    • Sonrisas: O=C(N1CC(=C)C1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 169.110278721g/mol
  • Masa isotópica única: 169.110278721g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 207
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 29.5
  • Xlogp3: 1

Propiedades experimentales

  • Punto de ebullición: 214.8±29.0°C at 760 mmHg

tert-butyl 3-methylideneazetidine-1-carboxylate Información de Seguridad

tert-butyl 3-methylideneazetidine-1-carboxylate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM103675-100g
tert-butyl 3-methylideneazetidine-1-carboxylate
934664-41-2 95+%
100g
$550 2021-06-10
Alichem
A449040934-25g
tert-Butyl 3-methyleneazetidine-1-carboxylate
934664-41-2 97%
25g
$247.20 2023-08-31
Alichem
A449040934-100g
tert-Butyl 3-methyleneazetidine-1-carboxylate
934664-41-2 97%
100g
$723.84 2023-08-31
TRC
B423288-100mg
tert-Butyl 3-Methyleneazetidine-1-carboxylate
934664-41-2
100mg
$ 70.00 2022-06-07
TRC
B423288-500mg
tert-Butyl 3-Methyleneazetidine-1-carboxylate
934664-41-2
500mg
$ 230.00 2022-06-07
TRC
B423288-1g
tert-Butyl 3-Methyleneazetidine-1-carboxylate
934664-41-2
1g
$ 340.00 2022-06-07
Ambeed
A392854-1g
tert-Butyl 3-methyleneazetidine-1-carboxylate
934664-41-2 97%
1g
$17.0 2025-04-15
Ambeed
A392854-5g
tert-Butyl 3-methyleneazetidine-1-carboxylate
934664-41-2 97%
5g
$26.0 2025-04-15
Ambeed
A392854-10g
tert-Butyl 3-methyleneazetidine-1-carboxylate
934664-41-2 97%
10g
$38.0 2025-04-15
Ambeed
A392854-25g
tert-Butyl 3-methyleneazetidine-1-carboxylate
934664-41-2 97%
25g
$79.0 2025-04-15

tert-butyl 3-methylideneazetidine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, rt
1.2 Solvents: Diethyl ether ;  2 h, 35 °C
Referencia
Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 30 min, rt
1.2 Solvents: Diethyl ether ;  rt; 16 h, rt
1.3 Reagents: Water ;  rt
Referencia
Branch-Selective Addition of Unactivated Olefins into Imines and Aldehydes
Matos, Jeishla L. M.; Vasquez-Cespedes, Suhelen; Gu, Jieyu; Oguma, Takuya; Shenvi, Ryan A., Journal of the American Chemical Society, 2018, 140(49), 16976-16981

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  4 h, 70 °C; 70 °C → 50 °C
1.2 Solvents: Tetrahydrofuran ;  15 h, 70 °C
Referencia
Selective octahydrocyclopenta[c]pyrroles as negative modulators of NR2B and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 18 h, reflux
Referencia
Oxidative Cascade Reaction of N-Aryl-3-alkylideneazetidines and Carboxylic Acids: Access to Fused Pyridines
Cai, Wangshui; Wang, Shuang; Jalani, Hitesh B. ; Wu, Junxian; Lu, Hongjian ; et al, Organic Letters, 2018, 20(13), 3833-3837

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, reflux
1.2 30 min, rt
1.3 Reagents: Water
Referencia
Preparation of spiroisoxazoline compounds having a potentiating effect on the activity of ethionamide and their use for treating mycobacterial infections such as tuberculosis and leprosy
, France, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, 25 °C
1.2 Solvents: Diethyl ether ;  18 h, 25 °C
Referencia
Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists
Skerratt, Sarah E.; Mills, James E. J.; Mistry, Jayesh, MedChemComm, 2013, 4(1), 244-251

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, rt
1.2 Solvents: Diethyl ether ;  2 h, 35 °C
Referencia
Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973)
Rice, Kenneth D.; Aay, Naing; Anand, Neel K.; Blazey, Charles M.; Bowles, Owen J.; et al, ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, rt
1.2 Solvents: Diethyl ether ;  2 h, 35 °C; 35 °C → rt
Referencia
Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, rt
1.2 2 h, 35 °C; 35 °C → rt
Referencia
Pleuromutilin derivative and application as antibacterial agents
, China, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  < 10 °C; 2 h, rt
Referencia
Synthesis of sp3-Enriched β-Fluoro Sulfonyl Chlorides
Gurbanov, Rustam; Sokolov, Andriy; Golovach, Sergey; Melnykov, Kostiantyn; Dobrydnev, Alexey V. ; et al, Synthesis, 2021, 53(10), 1771-1784

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  0.5 h, 0 °C; 0 °C → rt; 1 h, rt
1.2 cooled; heated
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Spiroheterocyclic compounds as mGlu5 antagonists and their preparation and use for the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Solvents: Diethyl ether ;  1 - 6 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C → rt
Referencia
Site-Specific Alkene Hydromethylation via Protonolysis of Titanacyclobutanes
Law, James A.; Bartfield, Noah M.; Frederich, James H., Angewandte Chemie, 2021, 60(26), 14360-14364

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 2 h, 35 °C
Referencia
Preparation of azaindazole compounds as inhibitors of T790M containing EGFR mutants
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 30 min, rt
1.2 Solvents: Diethyl ether ;  rt; 16 h, rt
1.3 Reagents: Water ;  rt
Referencia
Branch-selective addition of unactivated olefins into imines and aldehydes
Matos, Jeishla L. M.; Vasquez-Cespedes, Suhelen; Gu, Jieyu; Oguma, Takuya; Shenvi, Ryan A., ChemRxiv, 2018, 1, 1-7

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 1.5 h, rt
1.2 Solvents: Diethyl ether ;  2 h, rt → reflux; reflux → rt
Referencia
Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether
Referencia
Hydrophilic azaspiroalkenes as robust bioorthogonal reporters
An, Peng; Wu, Hsuan-Yi; Lewandowski, Tracey M.; Lin, Qing, Chemical Communications (Cambridge, 2018, 54(99), 14005-14008

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  2 h, rt
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Asymmetric Catalytic Ring-Expansion of 3-Methyleneazetidines with α-Diazo Pyrazoamides towards Proline-Derivatives
Wang, Kaixuan ; Yang, Longqing; Li, Yi; Li, Hongye; Liu, Zhili; et al, Angewandte Chemie, 2023, 62(32),

tert-butyl 3-methylideneazetidine-1-carboxylate Raw materials

tert-butyl 3-methylideneazetidine-1-carboxylate Preparation Products

tert-butyl 3-methylideneazetidine-1-carboxylate Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:934664-41-2)1-Azetidinecarboxylic acid, 3-methylene-, 1,1-dimethylethyl ester
Número de pedido:sfd9465
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:35
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:934664-41-2)tert-butyl 3-methylideneazetidine-1-carboxylate
Número de pedido:A859765
Estado del inventario:in Stock
Cantidad:500g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:20
Precio ($):1291.0/258.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:934664-41-2)1-Azetidinecarboxylic acid, 3-methylene-, 1,1-dimethylethyl ester
sfd9465
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:934664-41-2)tert-butyl 3-methylideneazetidine-1-carboxylate
A859765
Pureza:99%/99%
Cantidad:500g/100g
Precio ($):1291.0/258.0